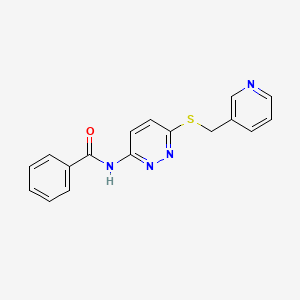

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c22-17(14-6-2-1-3-7-14)19-15-8-9-16(21-20-15)23-12-13-5-4-10-18-11-13/h1-11H,12H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHUEMWPOQGEGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazinyl Core: The pyridazinyl core can be synthesized through cyclization reactions involving appropriate precursors.

Thioether Formation: The pyridazinyl core is then reacted with pyridin-3-ylmethyl thiol under suitable conditions to form the thioether linkage.

Benzamide Coupling: The final step involves coupling the thioether-linked pyridazinyl intermediate with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide has been explored for various scientific research applications:

Medicinal Chemistry: It has potential as an anti-tubercular agent, showing activity against Mycobacterium tuberculosis.

Industry: It can be used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in bacterial cell wall synthesis, leading to its anti-tubercular activity . The exact pathways and targets can be elucidated through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound shares a benzamide core and thioether linkage with several analogs but differs in substituent chemistry. Key structural comparisons include:

Key Observations :

- The pyridazine core in the target compound distinguishes it from pyridazinone () and dihydropyrimidine () analogs.

Cytotoxicity and Apoptosis Modulation

- Compounds : Designed for cancer and viral infections, with thiazole/isoxazole substituents likely enhancing target affinity (e.g., kinase inhibition or viral protease binding) .

- Target Compound : Hypothetically, the pyridine substituent may improve solubility or blood-brain barrier penetration compared to benzooxazole/thiazole analogs.

Pharmacological Targets

Biological Activity

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thioether and subsequent amide bond formation. The general synthetic route may follow:

- Formation of Pyridazinyl Thioether : The reaction of pyridine derivatives with thiol reagents to introduce the thio group.

- Amide Formation : Coupling the thioether with benzoyl chloride or an equivalent to form the benzamide.

This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies show significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 10.5 |

| HeLa | 12.8 |

| A549 | 9.4 |

These values indicate that the compound exhibits promising activity against breast, cervical, and lung cancer cell lines, suggesting potential for further development as an anticancer agent .

The mechanism of action is believed to involve inhibition of specific enzymes or modulation of receptor activity. For instance, studies have indicated that similar compounds can inhibit topoisomerase and other kinases involved in cancer cell proliferation . The binding affinity to these targets is crucial for its therapeutic efficacy.

Case Studies

Case Study 1: In Vitro Evaluation

In a study conducted by Zhang et al., this compound was tested against a panel of cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis in MCF7 cells through the activation of caspase pathways .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR highlighted that modifications to the pyridine and benzamide moieties could enhance biological activity. For instance, introducing electron-withdrawing groups on the benzene ring improved potency against HeLa cells by increasing lipophilicity and membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example, the pyridazine core is functionalized via thioether linkage formation between a pyridin-3-ylmethyl thiol intermediate and a halogenated pyridazin-3-yl precursor. Key steps include:

- Thioether bond formation : Use of polar aprotic solvents (e.g., DMF) at 60–80°C with a base like triethylamine to deprotonate the thiol group .

- Amide coupling : Benzamide introduction via carbodiimide-mediated coupling (e.g., EDCI/HOBt) under inert atmosphere .

- Optimization : Reaction yield and purity are maximized by controlling temperature (±5°C tolerance) and using catalysts like DMAP for regioselectivity .

Q. What spectroscopic and computational techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the presence of pyridazine (δ 8.5–9.5 ppm for aromatic protons) and benzamide (δ 7.3–8.2 ppm) moieties .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 400.4 [M+H]) and fragments corresponding to thioether cleavage .

- Computational modeling : Density Functional Theory (DFT) simulations predict bond angles and dihedral angles, validated against X-ray crystallography data (if available) .

Q. Which in vitro assays are recommended for preliminary evaluation of its kinase inhibitory activity?

- Methodological Answer :

- Enzymatic assays : Use ATP-binding competition assays with recombinant kinases (e.g., EGFR, VEGFR) and ADP-Glo™ kits to quantify inhibition (IC) .

- Cell viability assays : Test dose-dependent cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or CellTiter-Glo®, comparing results to positive controls like staurosporine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Orthogonal validation : Cross-check kinase inhibition using thermal shift assays (TSA) to detect target engagement and SPR for binding kinetics .

- Meta-analysis : Compare structural analogs (e.g., vs. 15) to identify substituent-dependent activity trends, such as fluorine or trifluoromethyl groups enhancing potency .

Q. What strategies are effective for elucidating the compound’s mechanism of action as a kinase inhibitor?

- Methodological Answer :

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler®) to identify off-target effects .

- Crystallography : Co-crystallize the compound with target kinases (e.g., PDB deposition) to visualize binding modes and hydrogen-bond interactions .

- Proteomics : Use phosphoproteomics (LC-MS/MS) in treated cells to map downstream signaling pathway disruptions .

Q. How can interaction studies with biological targets be designed to assess specificity and binding affinity?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase catalytic domain) and measure real-time binding kinetics (k/k) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic vs. entropic binding drivers .

- Mutagenesis : Engineer kinase mutants (e.g., T790M in EGFR) to identify critical residues for compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.